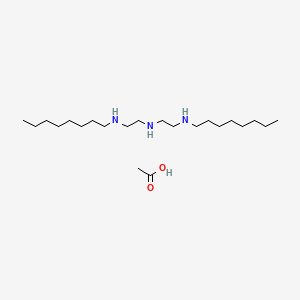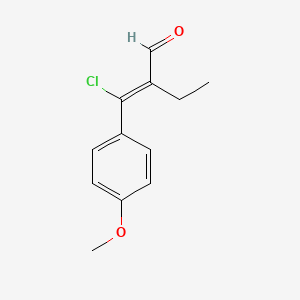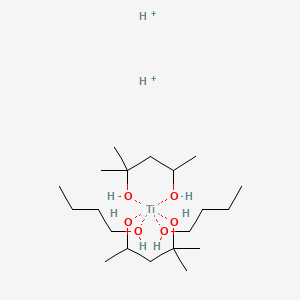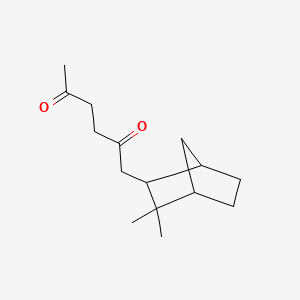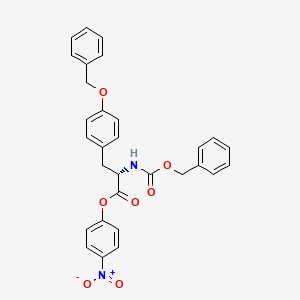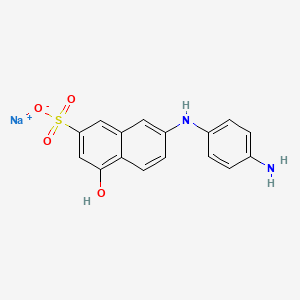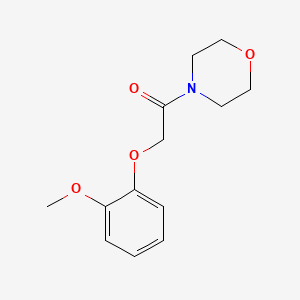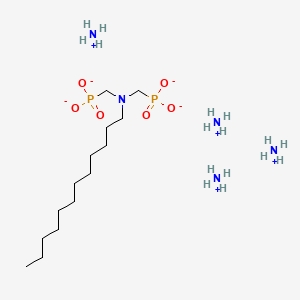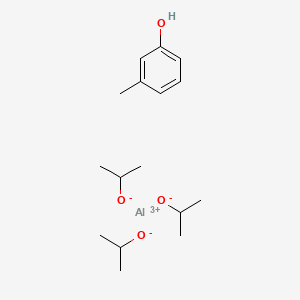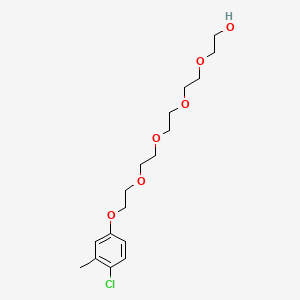
14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenoxy group and a tetraoxatetradecanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of p-chloro-m-methylphenol with a suitable tetraoxatetradecanol precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
- 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-2-ol
- 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-3-ol
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
93856-87-2 |
|---|---|
分子式 |
C17H27ClO6 |
分子量 |
362.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H27ClO6/c1-15-14-16(2-3-17(15)18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19/h2-3,14,19H,4-13H2,1H3 |
InChIキー |
LSJIVUWAPHUOFU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCCOCCOCCOCCOCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


